molecular formula C23H27N5O5 B14444658 L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide CAS No. 75651-67-1

L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide

Cat. No.: B14444658
CAS No.: 75651-67-1
M. Wt: 453.5 g/mol
InChI Key: CSTBZKJZGULHFA-YSSFQJQWSA-N
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Description

L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound known for its unique structure and properties. It is composed of amino acids L-alanine, L-proline, and L-phenylalanine, with a nitrophenyl group attached to the phenylalanine residue. This compound is often used in biochemical research due to its ability to act as a substrate for various proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The use of SPPS allows for efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds in the compound can be hydrolyzed by proteases, resulting in the cleavage of the peptide into smaller fragments.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Proteases such as trypsin, chymotrypsin, and elastase are commonly used to hydrolyze the peptide bonds.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used for the reduction of the nitrophenyl group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Hydrolysis: Smaller peptide fragments and free amino acids.

    Reduction: The corresponding amino derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide has several applications in scientific research:

    Biochemistry: It is used as a substrate to study the activity of proteases and to screen for protease inhibitors.

    Pharmacology: The compound is used in drug discovery to identify potential therapeutic agents that can modulate protease activity.

    Molecular Biology: It is employed in assays to measure protease activity in various biological samples.

    Industrial Applications: The compound can be used in the development of diagnostic kits for detecting protease activity in clinical samples.

Mechanism of Action

The mechanism of action of L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with proteases. The compound acts as a substrate for these enzymes, which cleave the peptide bonds, releasing the nitrophenyl group. The release of the nitrophenyl group can be monitored spectrophotometrically, allowing researchers to measure protease activity. The molecular targets of the compound are the active sites of proteases, where the peptide bonds are hydrolyzed.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: Another peptide substrate used to study protease activity.

    Suc-AAPF-pNA: A chromogenic substrate for cathepsin G and other proteases.

    L-Alaninamide, N-acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl): A similar compound with a different amino acid sequence.

Uniqueness

L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group. This structure allows it to be selectively recognized and cleaved by certain proteases, making it a valuable tool in protease research. Its ability to release a chromogenic group upon cleavage also makes it useful in spectrophotometric assays.

Properties

CAS No.

75651-67-1

Molecular Formula

C23H27N5O5

Molecular Weight

453.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-aminopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H27N5O5/c1-15(24)23(31)27-13-5-8-20(27)22(30)26-19(14-16-6-3-2-4-7-16)21(29)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,29)(H,26,30)/t15-,19-,20-/m0/s1

InChI Key

CSTBZKJZGULHFA-YSSFQJQWSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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